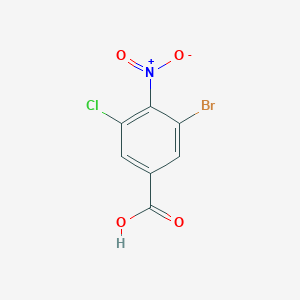
3-Bromo-5-chloro-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-4-nitrobenzoic acid: is an aromatic compound with the molecular formula C7H3BrClNO4 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-chloro-4-nitrobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the nitration of 3-bromo-5-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as bromination, chlorination, and nitration of benzoic acid derivatives, followed by purification and isolation of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-5-chloro-4-nitrobenzoic acid can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and nitro). Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form various derivatives, such as acyl chlorides, using reagents like thionyl chloride or oxalyl chloride.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields 3-Bromo-5-chloro-4-aminobenzoic acid.
Acyl Chlorides: Oxidation of the carboxylic acid group forms 3-Bromo-5-chloro-4-nitrobenzoyl chloride.
Applications De Recherche Scientifique
Chemistry:
3-Bromo-5-chloro-4-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling and other cross-coupling reactions .
Biology and Medicine:
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as precursors for the synthesis of bioactive molecules. The compound’s structural features make it a valuable scaffold for drug discovery and development.
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups allow for the creation of materials with specific properties and applications.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-4-nitrobenzoic acid depends on its specific application. In chemical reactions, the electron-withdrawing groups (bromine, chlorine, and nitro) influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions and altering biochemical pathways.
Comparaison Avec Des Composés Similaires
3-Bromo-4-nitrobenzoic acid: Lacks the chlorine substituent but shares similar reactivity and applications.
3-Chloro-4-nitrobenzoic acid: Lacks the bromine substituent and has different reactivity patterns.
5-Bromo-2-nitrobenzoic acid: Has a different substitution pattern, affecting its chemical properties and applications.
Uniqueness:
3-Bromo-5-chloro-4-nitrobenzoic acid is unique due to the combination of bromine, chlorine, and nitro groups on the benzoic acid core. This specific arrangement of substituents imparts distinct reactivity and properties, making it valuable for targeted synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C7H3BrClNO4 |
|---|---|
Poids moléculaire |
280.46 g/mol |
Nom IUPAC |
3-bromo-5-chloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrClNO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |
Clé InChI |
VTZLQMRCIYEXRR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


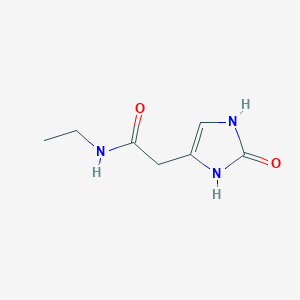
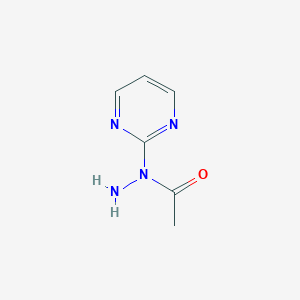
![2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride](/img/structure/B12821133.png)
![(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)


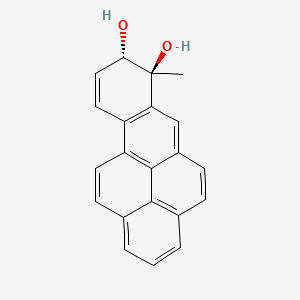
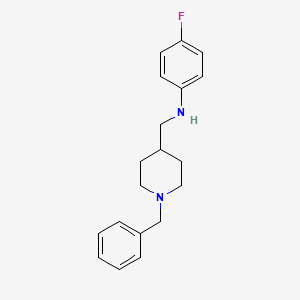
![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
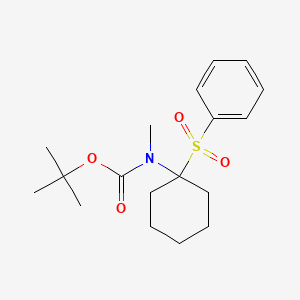
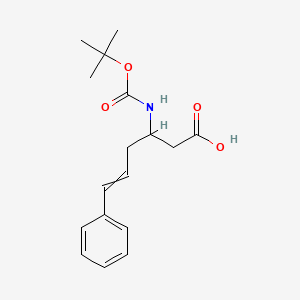
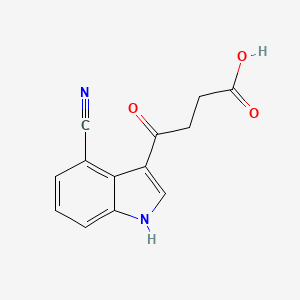
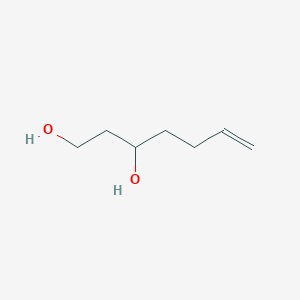
![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
